Enzymatic Activity Profile: BRD4097 vs. Parent Compound CI-994
In head-to-head biochemical assays, BRD4097 demonstrates negligible inhibition of HDAC1, HDAC2, and HDAC3, in stark contrast to its active parent compound CI-994. While CI-994 potently inhibits these isoforms with sub-micromolar IC₅₀ values, BRD4097 exhibits IC₅₀ values exceeding 30 µM, confirming its utility as an inactive control [1]. The steric repulsion introduced by an additional methyl group in BRD4097 effectively abrogates binding, despite the retention of the zinc-chelating benzamide moiety [2].
| Evidence Dimension | Enzymatic inhibition (IC₅₀) against purified recombinant HDAC isoforms |
|---|---|
| Target Compound Data | HDAC1: 33,300 nM (33.3 µM); HDAC2: 33,300 nM (33.3 µM); HDAC3: 33,300 nM (33.3 µM) |
| Comparator Or Baseline | CI-994 (Tacedinaline): HDAC1 IC₅₀ = 0.9 µM; HDAC2 IC₅₀ = 0.9 µM; HDAC3 IC₅₀ = 1.2 µM (or 0.041 µM, 0.147 µM, 0.046 µM in alternative assays) |
| Quantified Difference | >37-fold reduction in potency for BRD4097 compared to CI-994 against HDAC1/2/3 |
| Conditions | Purified HDAC1-9 enzymes (0.5–5 nM) incubated with 2 µM FAM-labeled acetylated peptide substrate; pH 7.4, 2°C [1] |
Why This Matters
This dramatic difference in inhibitory activity validates BRD4097 as a structurally matched, enzymatically inert control essential for deconvoluting HDAC-mediated effects from assay artifacts.
- [1] BindingDB. BDBM178098 (BRD4097). Enzyme Inhibition Constant Data. Accessed 2025. View Source
- [2] Cruz, D. L.; Pipalia, N.; Mao, S.; Gadi, D.; Liu, G.; Grigalunas, M.; O'Neill, M.; Quinn, T. R.; Kipper, A.; Ekebergh, A.; et al. Inhibition of Histone Deacetylases 1, 2, and 3 Enhances Clearance of Cholesterol Accumulation in Niemann-Pick C1 Fibroblasts. ACS Pharmacol. Transl. Sci. 2021, 4 (3), 1136–1148. View Source
